molecular formula C11H12N4 B1520438 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline CAS No. 1240527-58-5

3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline

Cat. No. B1520438
CAS RN: 1240527-58-5
M. Wt: 200.24 g/mol
InChI Key: ODDGTCDQXORBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,4-triazole derivatives, has been reported in the literature . These compounds were synthesized using various techniques and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Scientific Research Applications

Synthesis and Characterization

The compound 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline is a part of a broader category of chemicals that have been synthesized and characterized for various biological and chemical properties. For example, a series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted anilines, related to the triazol-aniline structure, were synthesized to develop novel biologically active compounds. These compounds were characterized using techniques such as FT-IR, 1H and C13 NMR, and mass spectral studies, and were evaluated for their antidiabetic, anti-inflammatory, and anticancer activities (S. Kavitha, K. Kannan, S. Gnanavel, 2016).

Biological Activities

While the direct biological activities of this compound might not be documented in the provided studies, related compounds exhibit a range of biological activities. For instance, analogs of 1,2,3-triazole, similar in structure to the compound , have shown potential as microtubule-binding agents with cytotoxicity and tubulin inhibition properties, indicating potential anticancer applications (Kristin Odlo, Jérémie Fournier-dit-Chabert, S. Ducki, Osman A. B. S. M. Gani, I. Sylte, T. Hansen, 2010).

Chemical Reactivity and Applications

Chemical reactivity and applications of compounds containing the triazole-aniline motif are diverse, ranging from synthetic methodologies to material science. For example, donor-acceptor cyclopropanes substituted with triazene groups demonstrate high reactivity, allowing for catalyst-free ring-opening reactions and (3 + 2) annulations, highlighting their utility in synthetic organic chemistry (Abdusalom A. Suleymanov, Eliott Le Du, Z. Dong, Bastian Muriel, R. Scopelliti, Farzaneh Fadaei‐Tirani, J. Waser, K. Severin, 2020).

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s conformation and, consequently, its interaction with targets . .

properties

IUPAC Name

3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c12-9-3-1-2-8(6-9)11-13-10(14-15-11)7-4-5-7/h1-3,6-7H,4-5,12H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDGTCDQXORBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NN2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801227269
Record name 3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240527-58-5
Record name 3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240527-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline
Reactant of Route 3
Reactant of Route 3
3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline
Reactant of Route 4
3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline
Reactant of Route 5
Reactant of Route 5
3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline
Reactant of Route 6
Reactant of Route 6
3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.